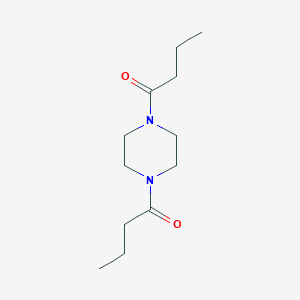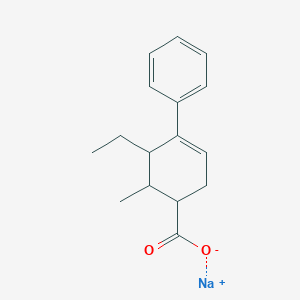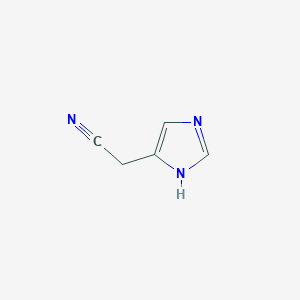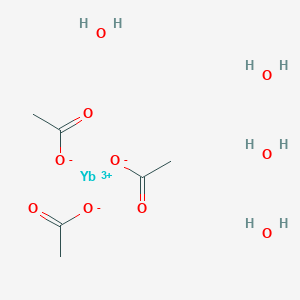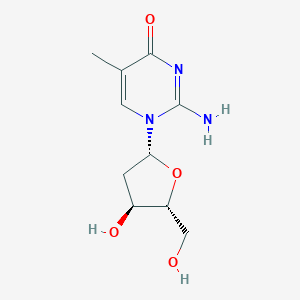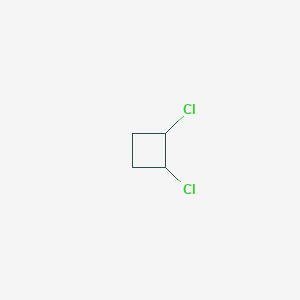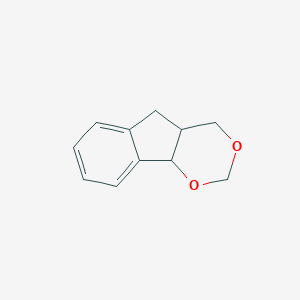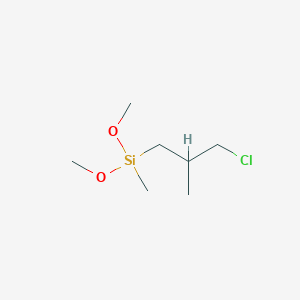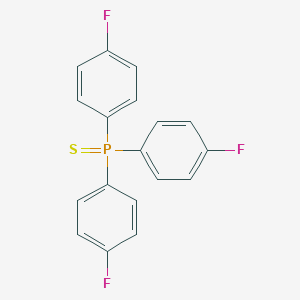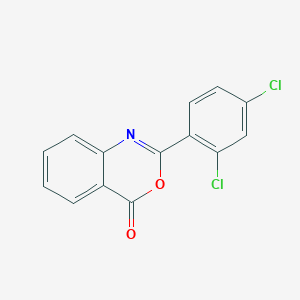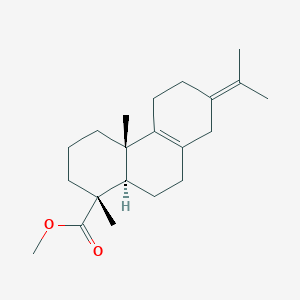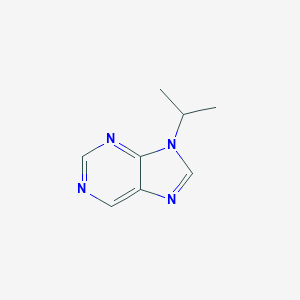
9-isopropyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-isopropyl-9H-purine, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other beverages. It is widely consumed by people around the world for its ability to increase alertness and improve cognitive function. In addition to its use as a dietary supplement, caffeine has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用機序
Caffeine works by blocking the action of adenosine, a neurotransmitter that is responsible for promoting sleep and suppressing arousal. By blocking adenosine receptors, 9-isopropyl-9H-purine increases the activity of other neurotransmitters, such as dopamine and norepinephrine, which are responsible for promoting alertness and arousal.
生化学的および生理学的効果
Caffeine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and increases the production of adrenaline. It also increases the production of stomach acid, which can lead to gastrointestinal problems in some people.
実験室実験の利点と制限
Caffeine has several advantages and limitations for use in lab experiments. Its availability and low cost make it an attractive option for researchers. However, its effects can vary widely depending on the dose and the individual, which can make it difficult to control for in experiments.
将来の方向性
There are many potential future directions for research on 9-isopropyl-9H-purine. One area of interest is its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its effects on athletic performance, particularly in endurance sports. Additionally, researchers are exploring the potential for 9-isopropyl-9H-purine to be used as a treatment for depression and other mental health conditions.
In conclusion, 9-isopropyl-9H-purine is a widely consumed stimulant that has been the subject of numerous scientific studies. Its ability to increase alertness and improve cognitive function has led to its use as a dietary supplement, while its potential therapeutic applications have made it the subject of ongoing research. While 9-isopropyl-9H-purine has several advantages for use in lab experiments, its effects can be difficult to control for, and further research is needed to fully understand its potential benefits and limitations.
合成法
Caffeine can be synthesized from xanthine, a purine base that is found in many foods. The process involves several steps, including methylation, acetylation, and oxidation. The resulting compound is a white, crystalline powder that is highly soluble in water.
科学的研究の応用
Caffeine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a variety of effects on the body, including increasing alertness, improving cognitive function, and reducing fatigue. It has also been studied for its potential to treat conditions such as Parkinson's disease, Alzheimer's disease, and depression.
特性
CAS番号 |
18203-85-5 |
|---|---|
製品名 |
9-isopropyl-9H-purine |
分子式 |
C8H10N4 |
分子量 |
162.19 g/mol |
IUPAC名 |
9-propan-2-ylpurine |
InChI |
InChI=1S/C8H10N4/c1-6(2)12-5-11-7-3-9-4-10-8(7)12/h3-6H,1-2H3 |
InChIキー |
YMGNDFRKGAGTPY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=CN=CN=C21 |
正規SMILES |
CC(C)N1C=NC2=CN=CN=C21 |
同義語 |
9H-Purine,9-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
